(S)-3'-amino Blebbistatin
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Overview
Description
(S)-3’-amino Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. This compound has been developed to overcome some of the limitations of Blebbistatin, such as phototoxicity and low solubility in water. (S)-3’-amino Blebbistatin retains the inhibitory properties of Blebbistatin while offering improved stability and solubility, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3’-amino Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes the introduction of an amino group at the 3’ position of the molecule. This modification can be achieved through various chemical reactions, including nucleophilic substitution and reductive amination. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of (S)-3’-amino Blebbistatin follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This involves the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3’-amino Blebbistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(S)-3’-amino Blebbistatin has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study myosin II inhibition and to develop new myosin inhibitors with improved properties.
Biology: The compound is employed in cell motility studies, cytokinesis research, and to investigate the role of myosin II in various cellular processes.
Medicine: (S)-3’-amino Blebbistatin is used in drug development and to study the mechanisms of diseases involving myosin II dysfunction.
Industry: The compound’s improved stability and solubility make it suitable for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
(S)-3’-amino Blebbistatin exerts its effects by inhibiting the ATPase activity of myosin II. It binds to the myosin II molecule, preventing the hydrolysis of ATP and thereby inhibiting the interaction between myosin and actin. This inhibition disrupts acto-myosin based motility, leading to various biological effects such as the inhibition of cell movement, cytokinesis, and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Blebbistatin: The parent compound, known for its myosin II inhibitory properties but with limitations such as phototoxicity and low solubility.
Para-nitroblebbistatin: A derivative with improved photostability and reduced cytotoxicity.
Para-aminoblebbistatin: Another derivative with enhanced stability and solubility .
Uniqueness
(S)-3’-amino Blebbistatin stands out due to its superior water solubility and stability compared to Blebbistatin. These properties make it a more reliable and versatile tool in research, allowing for more accurate and reproducible results in various experimental settings.
Properties
IUPAC Name |
1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDMJMBRYIBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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